molecular formula C25H26N4O3S B11423916 8-methoxy-3-[5-(2-methyl-2,3-dihydro-1H-indol-1-yl)-5-oxopentyl]-2-thioxo-1,2,3,5-tetrahydro-4H-pyrimido[5,4-b]indol-4-one

8-methoxy-3-[5-(2-methyl-2,3-dihydro-1H-indol-1-yl)-5-oxopentyl]-2-thioxo-1,2,3,5-tetrahydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No.: B11423916
M. Wt: 462.6 g/mol
InChI Key: CHXFSACBXMMUSI-UHFFFAOYSA-N
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Description

8-METHOXY-3-[5-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-5-OXOPENTYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-METHOXY-3-[5-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-5-OXOPENTYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE involves multiple steps, starting from the preparation of the indole nucleus. The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow synthesis, which allows for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The methoxy and sulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

8-METHOXY-3-[5-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-5-OXOPENTYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-METHOXY-3-[5-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-5-OXOPENTYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole nucleus.

    Tryptophan: An essential amino acid that also contains the indole nucleus.

    Lysergic acid diethylamide (LSD): A psychoactive compound with an indole-based structure.

Uniqueness

8-METHOXY-3-[5-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-5-OXOPENTYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity allows for a wide range of chemical reactions and biological interactions, making it a valuable compound for scientific research .

Properties

Molecular Formula

C25H26N4O3S

Molecular Weight

462.6 g/mol

IUPAC Name

8-methoxy-3-[5-(2-methyl-2,3-dihydroindol-1-yl)-5-oxopentyl]-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C25H26N4O3S/c1-15-13-16-7-3-4-8-20(16)29(15)21(30)9-5-6-12-28-24(31)23-22(27-25(28)33)18-14-17(32-2)10-11-19(18)26-23/h3-4,7-8,10-11,14-15,26H,5-6,9,12-13H2,1-2H3,(H,27,33)

InChI Key

CHXFSACBXMMUSI-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CCCCN3C(=O)C4=C(C5=C(N4)C=CC(=C5)OC)NC3=S

Origin of Product

United States

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